1-Deoxyfructose

Enzymology Carbohydrate metabolism Hexokinase kinetics

Metabolic researchers requiring glycolytic inhibition without 2-deoxyglucose's cytotoxicity find a validated alternative in 1-deoxyfructose. Its phosphorylated metabolite competitively inhibits PGI (Ki=1.1 mM), matching or exceeding 2-DG efficacy in erythrocyte glycolysis. • No acute toxicity in murine models at antimetabolite-effective doses-suitable for long-term cell culture and whole-organism studies • Defined kinetics: yeast hexokinase Km=614 mM, muscle hexokinase Km=280 mM • Selective fructokinase inhibition in hepatocytes reduces xylulose-1-phosphate accumulation without affecting xylulose-5-phosphate levels Supplied with rigorous QC documentation for reproducible enzymology and metabolic research.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 32785-92-5
Cat. No. B1228785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxyfructose
CAS32785-92-5
Synonyms1-deoxy-D-fructose
1-deoxyfructose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6-/m1/s1
InChIKeyIXDZFGATLNCIOI-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxyfructose: Chemical and Structural Baseline


1-Deoxyfructose (1-deoxy-D-fructose, CAS 32785-92-5, MF C6H12O5, MW 164.16) is a naturally occurring 1-deoxyketohexose derivative of D-fructose distinguished by the absence of the hydroxyl group at the C1 position [1]. This structural modification confers distinct physicochemical and biochemical properties relative to the parent hexose and other deoxysugar analogs. Physicochemical characterization reports a predicted boiling point of 455.3±45.0 °C at 760 mmHg, predicted density of 1.417±0.06 g/cm³, and a predicted pKa of 12.26±0.20 . The compound exists in aqueous solution with a considerable proportion of the keto form, a proportion that increases with increasing temperature—a conformational behavior relevant to its reactivity in solution-based assays and synthetic applications [2].

Why 1-Deoxyfructose Cannot Be Replaced by Other Deoxysugars


Generic substitution of 1-deoxyfructose with other deoxysugars (e.g., 2-deoxyglucose, 1-deoxy-D-sorbose, 1-deoxy-D-tagatose) or the parent fructose is scientifically unsound due to position-specific enzyme recognition, divergent phosphorylation kinetics, and distinct metabolic fate. The absence of the C1 hydroxyl group fundamentally alters substrate affinity for hexokinases (Km = 614 mM for yeast hexokinase, 280 mM for muscle hexokinase vs. fructose baseline) and renders the phosphorylated product a competitive inhibitor of phosphoglucose isomerase (Ki = 1.1 mM) [1]. Furthermore, in-class 1-deoxyhexuloses differ in enzyme specificity: 1-deoxyfructose acts as a fructokinase inhibitor reducing xylulose-1-phosphate and glycolaldehyde accumulation in hepatocytes, whereas the 1-deoxypolyols (1-deoxyglucitol, 1-deoxymannitol) are ineffective as glycolytic inhibitors [2]. Structural isomerism within the 1-deoxyhexulose family yields distinct biochemical behaviors that preclude interchangeability without compromising experimental outcomes or assay validity [3].

1-Deoxyfructose: Quantitative Evidence for Differentiated Selection


Hexokinase Substrate Kinetics vs. Fructose

1-Deoxyfructose serves as a low-efficiency substrate for hexokinases, exhibiting markedly reduced affinity and catalytic turnover relative to the natural substrate D-fructose. For yeast hexokinase, the Km for 1-deoxyfructose is 614 mM with a maximal velocity of 2% of that obtained with fructose. For muscle hexokinase, the Km is 280 mM with a maximal velocity of 5% of the fructose baseline [1]. This kinetic profile contrasts sharply with 2-deoxyglucose, which is efficiently phosphorylated by hexokinase and subsequently trapped intracellularly, leading to its potent glycolytic inhibition and documented toxicity [2].

Enzymology Carbohydrate metabolism Hexokinase kinetics

Competitive Inhibition of Phosphoglucose Isomerase

1-Deoxyfructose-6-phosphate acts as a competitive inhibitor of phosphoglucose isomerase (PGI), an enzyme that interconverts glucose-6-phosphate and fructose-6-phosphate in glycolysis and gluconeogenesis. The inhibition constant (Ki) is 1.1 mM, which is approximately equal to the Km of PGI for its natural substrates [1]. This inhibitory potency distinguishes 1-deoxyfructose from its reduced 1-deoxypolyol counterparts (1-deoxyglucitol and 1-deoxymannitol), which do not form phosphorylated PGI inhibitors and are completely ineffective as glycolytic inhibitors in erythrocytes [2].

Enzyme inhibition Glycolysis Phosphoglucose isomerase

Erythrocyte Glycolytic Inhibition vs. 2-Deoxyglucose

In direct head-to-head comparison, 1-deoxyfructose demonstrates superior inhibition of erythrocyte glycolysis compared to 2-deoxyglucose at equivalent concentrations [1]. This is a noteworthy finding because 2-deoxyglucose is the established reference antimetabolite for glycolytic inhibition. The enhanced potency of 1-deoxyfructose is mechanistically attributed to the competitive PGI inhibition by its phosphorylated metabolite (1-deoxyfructose-6-phosphate, Ki = 1.1 mM) [2]. In contrast, in bovine spermatozoa where lactate production from glucose was measured, 1-deoxyfructose (up to 10 mM) exhibited no inhibition, whereas 2-deoxyglucose produced measurable but incomplete inhibition at 10 mM [3]. This cell-type-dependent differential activity underscores the context-specific nature of its antimetabolite properties.

Glycolysis inhibition Erythrocyte metabolism Antimetabolite

Fructokinase Inhibition in Hepatocytes

In isolated rat hepatocytes incubated with D-xylulose, 1-deoxyfructose acts as a fructokinase inhibitor, decreasing the accumulation of xylulose-1-phosphate and glycolaldehyde without affecting xylulose-5-phosphate levels [1]. This demonstrates specific inhibition of the fructokinase-dependent branch of xylulose metabolism. The overall flux through this fructokinase-mediated pathway accounted for less than 27% of total D-xylulose utilization [2]. This selective inhibition profile distinguishes 1-deoxyfructose from other deoxysugars and positions it as a valuable chemical probe for dissecting parallel metabolic pathways in hepatic carbohydrate metabolism.

Fructokinase Hepatic metabolism Xylulose pathway

In Vivo Safety Profile vs. 2-Deoxyglucose

In murine studies, no acute toxic effects or growth retardation were observed for 1-deoxyfructose or its 1-deoxypolyol reduction products when administered at levels where 2-deoxyglucose produced such effects [1]. The 1-deoxy compounds were readily, though incompletely, absorbed from the intestine, with the majority of the absorbed dose appearing unchanged in urine within 24 hours [2]. Approximately 2-6% of administered 1-deoxyfructose or 1-deoxypolyol appeared in urine as ketose or polyol, respectively, whether administered orally or intraperitoneally [3]. This favorable in vivo safety profile contrasts with 2-deoxyglucose, which is known to cause acute toxicity and growth retardation at comparable doses [4].

In vivo toxicity Safety pharmacology Antimetabolite

1-Deoxyfructose: Optimal Application Scenarios


Non-Toxic Antimetabolite for Glycolytic Studies

For investigations of glycolytic flux, metabolic pathway dissection, or enzyme mechanism studies where glycolytic inhibition is required but 2-deoxyglucose's toxicity or metabolic trapping would confound interpretation, 1-deoxyfructose offers a validated alternative with documented in vivo safety [1]. Its inhibition of erythrocyte glycolysis matches or exceeds that of 2-deoxyglucose at equivalent concentrations, while its mechanism is distinct: it operates via the phosphorylated metabolite 1-deoxyfructose-6-phosphate acting as a competitive PGI inhibitor (Ki = 1.1 mM) [2]. The absence of acute toxicity in murine models at antimetabolite-effective doses [3] makes it particularly suitable for whole-organism metabolic studies or long-term cell culture experiments where 2-deoxyglucose's toxicity would be limiting.

Hexokinase and Phosphoglucose Isomerase Enzymology

The well-characterized kinetic parameters of 1-deoxyfructose with yeast hexokinase (Km = 614 mM, Vmax = 2% of fructose) and muscle hexokinase (Km = 280 mM, Vmax = 5% of fructose) [1] make it a valuable tool compound for structure-activity relationship studies of carbohydrate-processing enzymes. Its phosphorylated derivative, 1-deoxyfructose-6-phosphate, serves as a defined competitive inhibitor of phosphoglucose isomerase with a quantified Ki of 1.1 mM [2]. These established kinetic benchmarks provide researchers with predictable, reproducible enzymatic behavior essential for mechanistic enzymology, inhibitor screening, and enzyme kinetics teaching laboratories.

Hepatic Metabolism via Fructokinase Inhibition

In isolated hepatocyte models, 1-deoxyfructose acts as a specific fructokinase inhibitor, reducing the accumulation of xylulose-1-phosphate and glycolaldehyde without affecting xylulose-5-phosphate levels [1]. This selective inhibition profile enables researchers to distinguish between fructokinase-dependent and fructokinase-independent metabolic routes in hepatic carbohydrate processing. The compound is therefore well-suited for studies examining the role of fructokinase in xylulose metabolism, fructose toxicity pathways, or metabolic disorders involving aberrant fructokinase activity. The established experimental system using rat hepatocytes incubated with D-xylulose provides a validated protocol [2] for reproducible investigation.

Deoxysugar Biosynthesis in Microbial Metabolism

The documented formation of 1-deoxyfructose by cell-free extracts of bacteria and actinomycetes [1] establishes its relevance for microbial metabolism studies, natural product biosynthesis investigations, and fermentation research. Researchers investigating the enzymatic machinery responsible for deoxysugar production in microorganisms can utilize 1-deoxyfructose as a reference standard for identification and quantification of biosynthetic products. The compound's distinct chromatographic and spectroscopic properties facilitate its use as an authentic standard in metabolomics workflows examining deoxysugar profiles in bacterial cultures or environmental samples.

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